1,1'-Binaphthalene, 8,8'-dimethyl-
Description
Contextualization within Axially Chiral Biaryl Chemistry
1,1'-Binaphthalene (B165201), 8,8'-dimethyl- belongs to the class of axially chiral biaryls, molecules that lack a traditional stereocenter but are chiral due to restricted rotation around a single bond. In the case of binaphthyls, the rotational barrier around the C1-C1' bond is significant enough to allow for the isolation of stable, non-interconverting enantiomers, a phenomenon known as atropisomerism. The high rotational barrier in binaphthyl derivatives is often attributed to the presence of substituents. researchgate.net The methyl groups at the 8 and 8' positions of 1,1'-Binaphthalene, 8,8'-dimethyl- play a crucial role in increasing this rotational barrier, thus ensuring its configurational stability. This stability is a key prerequisite for its application in stereoselective transformations.
The chirality of these molecules arises from the non-planar arrangement of the two naphthalene (B1677914) rings. The substituents at the 8 and 8' positions, being in close proximity in the peri-position, significantly influence the dihedral angle between the naphthalene moieties. This, in turn, creates a well-defined and unique chiral environment around the binaphthyl core.
Significance as a Privileged Scaffold in Asymmetric Synthesis and Catalysis
The term "privileged scaffold" in medicinal and materials chemistry refers to a molecular framework that is capable of providing useful ligands for more than one type of receptor or catalyst. The 1,1'-binaphthyl core, and by extension 1,1'-Binaphthalene, 8,8'-dimethyl-, is a prime example of such a scaffold. Its rigid and well-defined chiral geometry makes it an excellent building block for the design of chiral ligands for a wide array of asymmetric catalytic reactions.
The functional groups at the 8 and 8' positions can be readily modified to introduce coordinating atoms such as phosphorus, oxygen, or nitrogen. These modifications allow for the creation of bidentate ligands that can effectively chelate to a metal center, thereby transferring their chiral information to the catalytic site. This "chiral relay" is the fundamental principle behind its use in asymmetric catalysis, enabling the synthesis of enantiomerically enriched products.
The versatility of the binaphthyl scaffold is evident in the vast number of successful chiral ligands derived from it, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and BINOL (1,1'-bi-2-naphthol). nih.govrsc.org These ligands and their derivatives have been instrumental in advancing various asymmetric transformations, including hydrogenations, Suzuki-Miyaura couplings, and Mannich reactions. nih.govrsc.org While 1,1'-Binaphthalene, 8,8'-dimethyl- itself is a foundational structure, its derivatives, where the methyl groups are replaced or further functionalized, are of significant interest in the development of novel catalysts.
Historical Development and Contemporary Relevance of Substituted Binaphthyl Systems
The journey of binaphthyl chemistry began with the discovery of the chirality of 1,1'-binaphthyl itself. Over the decades, extensive research has been dedicated to the synthesis and resolution of various substituted binaphthyls. Early methods for obtaining enantiomerically pure binaphthyls often relied on classical resolution techniques, which could be tedious and inefficient. thieme-connect.com
A significant breakthrough came with the development of methods for the direct asymmetric synthesis of these compounds. For instance, nickel-catalyzed coupling reactions of chiral 2,2'-bis((trifluoromethanesulfonyl)oxy)-1,1'-binaphthyl with phosphines provided a more direct route to BINAP. thieme-connect.com The development of efficient methods to resolve BINOL, such as through co-crystallization with chiral bases like N-benzylcinchonidinium chloride, has also been a major advancement. orgsyn.org
Contemporary research continues to explore the synthesis and application of novel substituted binaphthyl systems. Scientists are designing and synthesizing new C2 symmetric 8,8'-disubstituted binaphthyl ligands with the aim of creating unique chiral microenvironments for asymmetric transformations. nih.govrsc.org For example, the enantioselective synthesis of [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its diol derivative has been reported, showcasing the ongoing efforts to expand the library of binaphthyl-based ligands. nih.gov These new ligands are being investigated for their potential in modern asymmetric synthesis and catalysis, including applications in chiral aggregate-based asymmetric synthesis. rsc.orgrsc.org The ability to fine-tune the steric and electronic properties of the binaphthyl scaffold by introducing different substituents at various positions, including the 8 and 8' positions, remains a key area of investigation, promising the development of even more efficient and selective catalysts for the synthesis of complex chiral molecules.
Detailed Research Findings
Recent research has focused on the synthesis and characterization of novel 8,8'-disubstituted binaphthyl ligands, demonstrating their potential in asymmetric catalysis.
| Ligand Type | Overall Yield | Key Findings | Potential Applications |
| 8,8'-Disubstituted binaphthyl phosphine (B1218219) ligand | 3.1% nih.govrsc.org | Unique chiral microenvironment confirmed by X-ray analysis. nih.govrsc.org | Asymmetric synthesis and catalysis. nih.govrsc.org |
| 8,8'-Disubstituted binaphthyl diol ligand | 11.4% nih.govrsc.org | Exhibits aggregation-induced polarization (AIP). nih.govrsc.org | Chiral aggregate-based asymmetric synthesis. rsc.orgrsc.org |
Structure
3D Structure
Properties
CAS No. |
32693-05-3 |
|---|---|
Molecular Formula |
C22H18 |
Molecular Weight |
282.4 g/mol |
IUPAC Name |
1-methyl-8-(8-methylnaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C22H18/c1-15-7-3-9-17-11-5-13-19(21(15)17)20-14-6-12-18-10-4-8-16(2)22(18)20/h3-14H,1-2H3 |
InChI Key |
SMWBLXLBHDDWCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=CC=C1)C=CC=C2C3=CC=CC4=CC=CC(=C43)C |
Origin of Product |
United States |
Stereochemical and Conformational Studies of 1,1 Binaphthalene, 8,8 Dimethyl
Atropisomerism and Axial Chirality
1,1'-Binaphthalene (B165201), 8,8'-dimethyl- is a member of a class of compounds known as biaryls, which are characterized by two aromatic rings linked by a single bond. Due to the presence of bulky dimethyl groups at the 8 and 8' positions, rotation around the C1-C1' bond is significantly hindered. This restricted rotation gives rise to a phenomenon called atropisomerism, where the molecule can exist as a pair of non-superimposable mirror images, or enantiomers. wikipedia.org
This form of chirality is termed axial chirality because it arises from the non-planar arrangement of substituents around a chiral axis, which in this case is the C1-C1' bond. wikipedia.org Unlike point chirality, which involves a stereocenter such as an asymmetric carbon atom, axial chirality is a property of the molecule as a whole. wikipedia.org The stereoisomers of 1,1'-Binaphthalene, 8,8'-dimethyl- are designated as (R) and (S) based on the Cahn-Ingold-Prelog priority rules applied to the groups around the chiral axis.
The steric hindrance between the methyl groups and the hydrogen atoms on the adjacent naphthalene (B1677914) rings is the primary reason for the restricted rotation and the resulting stable atropisomers. The 2,2' and 8,8' positions on the binaphthyl skeleton are crucial in the assembly of these atropisomers. nih.gov This structural rigidity and defined three-dimensional shape are key to the application of many binaphthyl derivatives in fields like asymmetric catalysis and the development of chiral materials. nih.gov
Conformational Analysis and Dihedral Angle Investigations
The three-dimensional shape, or conformation, of 1,1'-Binaphthalene, 8,8'-dimethyl- is primarily defined by the dihedral angle between the two naphthalene rings. This angle is a result of the balance between the steric repulsion of the substituents and the electronic interactions between the aromatic systems.
Experimental Spectroscopic Characterization of Preferred Conformations
Experimental techniques provide valuable insights into the preferred conformations of binaphthyl compounds. In solution, the optical spectra of 1,1'-binaphthyl itself strongly resemble that of naphthalene, which suggests a conformation where the two naphthalene rings are nearly perpendicular to each other. rug.nl This near-orthogonal arrangement minimizes the intramolecular hydrogen-hydrogen repulsion. rug.nl
For substituted binaphthyls, X-ray crystallography is a powerful tool for determining the solid-state conformation, including the precise dihedral angle. For example, a study on a related 8,8'-disubstituted binaphthyl derivative revealed a torsion angle of 118.87° between the naphthalene planes. nih.govrsc.org This large dihedral angle is a direct consequence of the steric and electronic effects induced by the substituents. nih.govrsc.org Spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and circular dichroism (CD) are also employed to study the conformational dynamics and interactions in solution. nih.gov
Computational Approaches to Conformational Landscapes
Computational chemistry offers a powerful complement to experimental studies by allowing for the detailed exploration of the conformational landscape of molecules like 1,1'-Binaphthalene, 8,8'-dimethyl-. Methods such as Density Functional Theory (DFT) are used to calculate the energies of different conformations and to map the potential energy surface as a function of the dihedral angle. researchgate.net
These calculations can predict the most stable conformations and the energy barriers between them. For instance, computational studies on 1,1'-binaphthyl have shown that the racemization barrier is significantly influenced by the presence and position of substituents. usu.edu Theoretical models have confirmed that removing peripheral aromatic rings, as in the case of biphenyl (B1667301), dramatically lowers the racemization barrier, highlighting the importance of the extended naphthalene system in maintaining optical stability. usu.edu Computational modeling of a binaphthyl-bridged bisporphyrin system showed that the dihedral angle between the naphthalene units can be modulated by interactions with other molecules. nih.gov
Table 1: Summary of Stereochemical and Conformational Data
| Property | Description | Significance |
|---|---|---|
| Chirality Type | Axial Chirality | Arises from restricted rotation around the C1-C1' bond, leading to non-superimposable mirror images (enantiomers). |
| Key Structural Feature | 8,8'-dimethyl substituents | Cause significant steric hindrance, leading to a high rotational barrier and stable atropisomers. |
| Rotational Barrier | Energy required for interconversion of enantiomers | High barrier ensures optical stability at room temperature. Primarily influenced by the size of substituents. |
| Preferred Conformation | Non-planar | The two naphthalene rings are twisted with a large dihedral angle to minimize steric strain. |
| Dihedral Angle | Angle between the two naphthalene rings | A key parameter defining the molecule's 3D shape. Can be determined by X-ray crystallography and computational modeling. |
Applications of 1,1 Binaphthalene, 8,8 Dimethyl in Asymmetric Catalysis
Design and Synthesis of Chiral Ligands and Organocatalysts.rsc.orgrsc.orgrsc.orgresearchgate.netnih.govnih.gov
The strategic design and synthesis of chiral ligands and organocatalysts derived from 1,1'-binaphthalene (B165201), 8,8'-dimethyl- are central to their application in asymmetric catalysis. rsc.orgrsc.orgrsc.orgresearchgate.netnih.govnih.gov The placement of methyl groups at the 8 and 8' positions of the binaphthyl core creates a distinct chiral pocket that influences the approach of substrates to the catalytic center, thereby dictating the stereoselectivity of the reaction. rsc.orgrsc.org
8,8'-Dimethyl-1,1'-binaphthalene-Derived Phosphine (B1218219) and Diamine Ligands.rsc.orgrsc.orgresearchgate.netnih.govresearchgate.net
Researchers have successfully designed and synthesized novel C2-symmetric 8,8'-disubstituted binaphthyl ligands, including phosphine and diamine derivatives. rsc.orgrsc.orgresearchgate.netnih.gov The synthesis often involves a multi-step process, starting from precursors like naphthalene-2,7-diol. nih.govrsc.org Key steps can include oxidative coupling, chiral resolution, and functional group transformations to introduce the desired phosphine or diamine moieties. rsc.orgresearchgate.netnih.gov For instance, a diphosphine ligand was synthesized via bromination with N-bromosuccinimide (NBS), followed by treatment with n-butyllithium and subsequent reaction with chlorodiphenylphosphine (B86185). rsc.orgnih.gov Similarly, diamine ligands have been synthesized through methods like diastereomeric resolution. researchgate.net The resulting ligands, such as [1,1'-binaphthalene]-8,8'-diyl bis(diphenylphosphane), exhibit a unique chiral microenvironment as confirmed by X-ray crystal structure analysis. rsc.orgrsc.orgnih.gov
Development of Axially Chiral Lewis Basic Organocatalysts.nih.gov
The 1,1'-binaphthyl scaffold has also been instrumental in the development of axially chiral Lewis basic organocatalysts. A notable example is the design of a robust binaphthyl-based amino acid. nih.gov This type of organocatalyst has been successfully applied in direct asymmetric aldol (B89426) reactions, in some cases demonstrating higher yields and selectivities than the well-established proline catalyst. nih.gov For example, the reaction of acetone (B3395972) with 4-nitrobenzaldehyde (B150856) using this catalyst afforded the aldol product in 82% yield and 95% enantiomeric excess (ee). nih.gov These catalysts have also proven effective in reactions involving cyclic or unsymmetrical ketones, yielding products with excellent diastereoselectivities and enantioselectivities. nih.gov
Rationalizing C2-Symmetry and Chiral Microenvironment for Enantioselectivity.rsc.orgrsc.orgnih.gov
The C2-symmetry of many 8,8'-dimethyl-1,1'-binaphthalene-derived ligands plays a crucial role in establishing a well-defined and effective chiral environment around the metal center. rsc.orgrsc.org This symmetry reduces the number of possible diastereomeric transition states, simplifying the stereochemical analysis and often leading to higher enantioselectivity. The peri-positioned methyl groups at the 8,8' positions significantly influence the topology of the ligand and create a unique microenvironment that directs the incoming substrate. rsc.orgrsc.org X-ray analysis of a disubstituted diphenylphosphine (B32561) ligand derived from this scaffold revealed a specific spatial arrangement where one of the phenyl rings of the diphenylphosphine group is nearly perpendicular to its substituted naphthalene (B1677914) ring, while the other is almost parallel to the other naphthyl ring. rsc.org This defined geometry creates an effective chiral pocket that is key to achieving high enantioselectivity in catalytic reactions. rsc.org
Metal-Catalyzed Enantioselective Transformations Mediated by 8,8'-Dimethyl-1,1'-binaphthalene Ligands
Ligands derived from 8,8'-dimethyl-1,1'-binaphthalene have been successfully employed in a range of metal-catalyzed enantioselective transformations, demonstrating their versatility and effectiveness in asymmetric synthesis.
Asymmetric Hydrogenation Reactions.rsc.orgrsc.orgnih.govnih.govresearchgate.netacs.org
Chiral ligands based on the 1,1'-binaphthalene framework are widely used in asymmetric hydrogenation reactions. rsc.orgrsc.orgnih.govresearchgate.net While specific examples detailing the performance of 8,8'-dimethyl-1,1'-binaphthalene ligands in asymmetric hydrogenation are part of broader discussions on ligand development, the principles underpinning their effectiveness are well-established. nih.govnih.gov The chiral environment created by these ligands around a metal center, such as rhodium or ruthenium, is critical for differentiating between the two faces of a prochiral substrate, leading to the formation of one enantiomer in excess. nih.govacs.org The development of a large toolbox of chiral ligands, including those with atropisomeric backbones like the binaphthyl system, has enabled the efficient synthesis of many valuable chiral products. nih.gov
Asymmetric Carbon-Carbon Bond Forming Reactions (e.g., Suzuki-Miyaura Coupling, Conjugate Addition).rsc.orgrsc.orgbeilstein-journals.orgbeilstein-journals.orgresearchgate.netacs.orglibretexts.orgresearchgate.netnih.gov
Ligands derived from 8,8'-dimethyl-1,1'-binaphthalene have shown significant promise in palladium-catalyzed asymmetric carbon-carbon bond-forming reactions.
In the context of the asymmetric Suzuki-Miyaura coupling , these ligands facilitate the synthesis of axially chiral biaryl compounds. beilstein-journals.orgbeilstein-journals.orgresearchgate.netacs.orgresearchgate.netnih.gov For instance, a Pd-catalyzed coupling of 3-methyl-2-bromophenylamides with 1-naphthaleneboronic acids using chiral-bridged biphenyl (B1667301) monophosphine ligands, which share structural motifs with binaphthyl systems, yielded the desired biaryl products in up to 99% yield and with up to 88% ee. beilstein-journals.orgbeilstein-journals.org The steric and electronic properties of the ligand are crucial for achieving high reactivity and enantioselectivity. beilstein-journals.orgbeilstein-journals.org Highly enantioselective Suzuki C-C coupling reactions have also been achieved using palladium nanoparticles stabilized by binaphthyl-based chiral phosphoramidite (B1245037) ligands, affording sterically hindered binaphthalene units with excellent enantiomeric excesses (>99% ee) and high isolated yields (up to 85%). acs.orgresearchgate.netnih.gov
Table 2: Asymmetric Suzuki-Miyaura Coupling using Binaphthyl-Type Ligands
| Catalyst System | Substrates | Product | Yield | ee | Reference |
|---|---|---|---|---|---|
| Pd / Chiral-bridged biphenyl monophosphine | 3-methyl-2-bromophenylamides and 1-naphthaleneboronic acids | Axially chiral biaryl | up to 99% | up to 88% | beilstein-journals.orgbeilstein-journals.org |
For asymmetric conjugate addition reactions, chiral ligands are essential for controlling the stereochemistry of the newly formed carbon-carbon bond. libretexts.org While the broader class of binaphthyl-derived ligands, such as those based on BINOL, are well-established in this area, the specific use of 8,8'-dimethyl-1,1'-binaphthalene ligands follows the same mechanistic principles. libretexts.org For example, phosphoramidite ligands derived from BINOL are effective in the copper-catalyzed conjugate addition of dialkylzinc reagents to cyclic enones, achieving up to 98% ee. libretexts.org The chiral environment enforced by the binaphthyl scaffold directs the approach of the nucleophile to the Michael acceptor, resulting in a highly enantioselective transformation. libretexts.org
Asymmetric Carbon-Heteroatom Bond Forming Reactions (e.g., Hydroamination)
The formation of carbon-heteroatom bonds in an enantioselective manner is a cornerstone of modern organic synthesis, providing access to chiral amines, alcohols, and other vital building blocks for pharmaceuticals and agrochemicals. While the direct application of catalysts derived from 1,1'-Binaphthalene, 8,8'-dimethyl- in asymmetric hydroamination is not extensively documented in publicly available research, the broader class of 8,8'-disubstituted-1,1'-binaphthyl ligands has shown potential in related transformations.
For instance, the development of chiral ligands based on the 1,1'-binaphthyl scaffold for enantioselective C-H activation and subsequent cycloaddition reactions highlights the potential of this framework in forming C-N bonds. acs.org These processes often proceed through a concerted metalation-deprotonation mechanism, where the chiral ligand plays a crucial role in establishing the stereochemistry of the final product. acs.org
Furthermore, research into the enantioselective hydrosilylation of enamides, a related carbon-heteroatom bond-forming reaction, has demonstrated the efficacy of rhodium catalysts bearing chiral phosphine ligands in constructing α-aminosilanes with high regio-, diastereo-, and enantioselectivity. nih.gov Although not employing the 8,8'-dimethyl substituted binaphthyl system, these studies underscore the general principle of utilizing chiral ligands to control the stereochemical outcome of additions across C=N and C=C bonds bearing a heteroatom. The unique steric and electronic properties conferred by the 8,8'-dimethyl substituents on the binaphthyl backbone suggest that its derivatives could offer novel reactivity and selectivity in such transformations.
Pericyclic and Multicomponent Reactions (e.g., Diels-Alder, Carbonyl-Ene Reactions)
Pericyclic and multicomponent reactions are powerful tools for the rapid construction of complex molecular architectures. The Diels-Alder reaction, a [4+2] cycloaddition, is a prime example where asymmetric catalysis has enabled the synthesis of chiral six-membered rings with high stereocontrol. While specific data on the use of 1,1'-Binaphthalene, 8,8'-dimethyl- as a ligand in these reactions is limited, studies on related binaphthyl derivatives provide valuable insights.
Research on new 1,1'-binaphthyl ligands for enantioselective catalysis has shown that ruthenium half-sandwich complexes bearing chiral pyrroleoxazoline-substituted binaphthyl ligands can catalyze the Diels-Alder reaction between cyclopentadiene (B3395910) and methacrolein, achieving enantiomeric excesses of up to 60%. beilstein-journals.org This demonstrates that the binaphthyl framework can induce asymmetry in this class of reactions.
Metal complexes of chiral binaphthyl Schiff-base ligands have also been reported as active catalysts for stereoselective Diels-Alder reactions of 1,2-dihydropyridine. researchgate.net The inherent chirality of the binaphthyl unit, coupled with the coordinating properties of the Schiff base, creates a well-defined catalytic pocket that directs the approach of the reacting partners.
Organocatalytic Applications of 8,8'-Dimethyl-1,1'-binaphthalene Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has become a major pillar of asymmetric synthesis. Derivatives of 1,1'-binaphthyl, particularly those functionalized with acidic or basic moieties, have been successfully employed as organocatalysts.
While specific organocatalytic applications of 8,8'-dimethyl-1,1'-binaphthalene derivatives are not extensively reported, the broader family of 2,8'-disubstituted-1,1'-binaphthyls has shown promise. For example, a chiral (R)-(-)-2'-amino-2-hydroxy-8'-substituted-1,1'-binaphthyl derivative has been utilized as a chiral phase-transfer catalyst. In the Michael addition of a glycine-derived enolate to methyl acrylate, this organocatalyst facilitated the formation of L-glutamic acid with a high enantiomeric excess of 92% after hydrolysis. nih.gov This result underscores the potential of highly substituted binaphthylamines and their derivatives to act as effective organocatalysts, creating a chiral environment for bond formation. The presence of substituents at the 8 and 8' positions can significantly influence the conformation and reactivity of the catalytic sites, offering a handle for fine-tuning catalyst performance.
Mechanistic Investigations in Catalytic Cycles
Understanding the mechanism of a catalytic cycle is paramount for the rational design of more efficient and selective catalysts. For catalysts derived from substituted binaphthyl ligands, mechanistic studies often focus on elucidating the structure of the active species, the mode of substrate coordination, and the nature of the stereochemistry-determining step.
Recent research on the synthesis of two new C2 symmetric 8,8'-disubstituted binaphthyl ligands, namely [1,1′-binaphthalene]-8,8′-diyl bis(diphenylphosphane) and its diol derivative, has provided foundational structural information. acs.org X-ray analysis of the diphosphine ligand revealed a unique chiral microenvironment created by the spatial arrangement of the diphenylphosphine and binaphthyl groups. acs.org The peri-positioned functional groups at the 8,8' positions are shown to affect the topology of the ligand, which in turn dictates the geometry of the metal complex and the subsequent asymmetric transformation. acs.org
Theoretical and Computational Chemistry Studies of 1,1 Binaphthalene, 8,8 Dimethyl
Quantum Chemical Characterization of Electronic Structure
Quantum chemical calculations are fundamental to describing the electronic nature of 1,1'-Binaphthalene (B165201), 8,8'-dimethyl-, and its derivatives. These studies provide insight into molecular orbitals, charge distribution, and spectroscopic properties.
Density Functional Theory (DFT) is a commonly employed method for these characterizations. nih.gov For instance, analysis of frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), helps in understanding the reactivity and electronic transitions of the molecule. nih.gov In naphthalene (B1677914), the HOMO-LUMO gap calculated using DFT with an aug-cc-pVQZ basis set is 4.75 eV, indicating its electronic stability. samipubco.com For derivatives of 1,1'-binaphthalene, the introduction of substituents at the 8 and 8' positions significantly influences the electronic properties.
Studies on analogous 8,8'-disubstituted binaphthyl ligands have shown that the introduction of diphenylphosphine (B32561) groups at these positions induces a notable redshift (bathochromic effect) in the maximum UV-Vis absorption wavelength. nih.gov This effect is attributed to both the electron-donating nature of the phosphine (B1218219) groups and conformational π–π interactions induced by the sterically crowded packing at the 8,8' positions. nih.gov Computational methods such as Time-Dependent DFT (TD-DFT) can be used to predict such spectroscopic behavior by calculating the transition energies between electronic states. nih.gov
| Compound | Method/Basis Set | Property | Calculated Value | Reference |
|---|---|---|---|---|
| Naphthalene | DFT/aug-cc-pVQZ | HOMO-LUMO Energy Gap | 4.75 eV | samipubco.com |
| Deltarazin (K-Ras Inhibitor) | Not Specified | HOMO-LUMO Energy Gap | 8.39 eV | nih.gov |
| Deltaflexin-1 (K-Ras Inhibitor) | Not Specified | HOMO-LUMO Energy Gap | 4.77 eV | nih.gov |
| (R)-7,7',8,8'-tetramethoxy-[1,1'-binaphthalene]-2,2'-diyl bis(diphenylphosphane) | Experimental (UV-Vis) | Maximum Absorption (λmax) | 354 nm | nih.gov |
Density Functional Theory (DFT) Studies of Reaction Mechanisms and Transition States
DFT calculations are a cornerstone for elucidating the mechanisms of chemical reactions, allowing researchers to map potential energy surfaces, identify intermediates, and characterize transition states. mdpi.com For atropisomeric molecules like 1,1'-binaphthalene derivatives, DFT is particularly valuable for studying the dynamics of bond rotation and racemization processes.
Computational studies on the racemization of 1,1'-binaphthyls have identified multiple pathways, with the preferred route often proceeding through a transition state with Cᵢ symmetry. acs.org The energy barrier for this process is a critical determinant of the compound's optical stability. For the parent 1,1'-binaphthyl, the calculated rotational barrier is approximately 23.1 kcal/mol (using the PM3 method), which aligns with experimental findings. acs.org
In the case of substituted binaphthyls, such as 1,1'-binaphthalene-8,8'-diol, DFT studies (B3LYP) have been used to investigate the ground-state geometries and the enantiomerization processes. ustc.edu.cn These studies reveal that the racemization can occur through either an anti-rotation or a syn-rotation manner, with the anti pathways having significantly lower energy barriers. ustc.edu.cn The calculated barrier for the anti-route enantiomerization of the most stable isomer of 1,1'-binaphthalene-8,8'-diol is 119.61 kJ/mol (approximately 28.6 kcal/mol). ustc.edu.cn The primary factor influencing these barriers is the steric size of the substituents; larger groups in positions like 2,2' increase the barrier, while moving them to positions like 6,6' has less impact on the transition state energy. acs.org
| Compound | Method | Pathway | Calculated Barrier (kcal/mol) | Reference |
|---|---|---|---|---|
| 1,1'-Binaphthyl | PM3 | Anti-rotation | 23.1 | acs.org |
| 1,1'-Bi-2-naphthol (B31242) (BINOL) | Quantum Calculations | Anti (Cᵢ) | 39.3 | acs.org |
| 1,1'-Binaphthalene-8,8'-diol (Isomer 1) | DFT (B3LYP) | Anti-rotation | 28.6 (119.61 kJ/mol) | ustc.edu.cn |
| 1,1'-Binaphthalene-8,8'-diol (Isomer 1) | DFT (B3LYP) | Syn-rotation | 50.0 (207.56 kJ/mol) | ustc.edu.cn |
Prediction and Rationalization of Enantioselectivity and Stereochemical Outcomes
The utility of 1,1'-binaphthalene derivatives in asymmetric catalysis stems from their well-defined C₂-symmetric chiral scaffold. Computational chemistry plays a crucial role in predicting and explaining the stereochemical outcomes of reactions that employ these compounds as chiral ligands or catalysts.
The substituents at the 8,8' positions are critical as they can influence the topology of the molecule and create a unique chiral microenvironment for asymmetric transformations. nih.gov X-ray crystal structure analysis of an 8,8'-disubstituted phosphine ligand revealed a significantly large torsion angle (118.87°) between the naphthalene planes, which is a direct consequence of the steric and electronic features induced by the peri-substituents. nih.gov
Computational models can rationalize the enantioselectivity observed in reactions. For example, DFT studies on reactions catalyzed by binaphthyl-based hypervalent iodine compounds help to assess the potential for enantioinduction. cardiff.ac.uk While some reagents showed modest enantiomeric excess (ee), theoretical calculations, such as computing the Gibbs free energy of hydrolysis, can help explain experimental observations like limited stereoselectivity due to reagent instability. cardiff.ac.uk The stability to atropisomerization is a key feature for these chiral ligands, and computational studies confirm that bulky substituents at peri- or ortho-positions create high rotational barriers, locking the conformation and preserving the chiral axis. acs.orgacs.org
| Compound/System | Method | Finding | Value | Reference |
|---|---|---|---|---|
| (R)-7,7',8,8'-tetramethoxy-[1,1'-binaphthalene]-2,2'-diyl bis(diphenylphosphane) | X-ray Crystallography | Torsion Angle (Naphthalene Planes) | 118.87° | nih.gov |
| (R,R,R,R)-9b (Chiral Iodine Reagent) in dearomatizing cyclization | Experimental | Enantioselectivity | 10% ee | cardiff.ac.uk |
| 2,2'-Dimethyl-1,1'-binaphthalene-8,8'-diol | Experimental | Stereochemical Stability | Stable to atropisomerization | acs.org |
Molecular Dynamics Simulations and Conformational Searching
Molecular dynamics (MD) simulations and conformational searching are computational techniques used to explore the dynamic behavior and accessible conformations of molecules. arxiv.orgescholarship.org For flexible yet sterically hindered systems like 1,1'-Binaphthalene, 8,8'-dimethyl-, these methods are essential for understanding the rotation around the central C1-C1' bond and identifying low-energy conformers.
Conformational analysis of 1,1'-binaphthyl derivatives relates the twisting ability of the molecule to the dihedral angle (θ) between the two naphthalene moieties. sonar.ch MD simulations can sample the potential energy surface as a function of this dihedral angle, revealing the barriers to rotation and the geometries of stable and transition states. nih.gov Such simulations, often performed in conjunction with DFT calculations, provide a detailed picture of the molecule's flexibility and the energetic landscape governing its conformational preferences.
Born-Oppenheimer Molecular Dynamics (BOMD) simulations, for example, have been used to rationalize the mobility of molecules on shallow potential energy surfaces, which is analogous to the internal rotation in binaphthyl systems. nih.gov Conformational searching algorithms systematically explore the rotational space to locate all significant energy minima, providing a comprehensive understanding of the molecule's conformational isomerism. For binaphthyls, this is crucial for understanding how different substituents and environmental factors (like solvents) can influence the equilibrium between different atropisomers. sonar.ch
| Compound | Method of Analysis | Key Parameter | Observation | Reference |
|---|---|---|---|---|
| Generic C(2)-symmetric 1,1'-binaphthyl derivatives | Circular Dichroism / Cholesteric Induction | Dihedral Angle (θ) | The twisting ability in nematic solvents is related to the dihedral angle between naphthalene moieties. | sonar.ch |
| (R)-7,7',8,8'-tetramethoxy-[1,1'-binaphthalene]-2,2'-diyl bis(diphenylphosphane) | X-ray Crystallography | Dihedral Angle (θ) | 118.87° | nih.gov |
| (R)-7,7'-dimethoxy-[1,1'-binaphthalene]-2,2'-diol derivative | X-ray Crystallography | Dihedral Angle (θ) | 106.96° | nih.gov |
Advanced Materials Science and Supramolecular Chemistry of 1,1 Binaphthalene, 8,8 Dimethyl
Incorporation into Optoelectronic Materials
The tunable electronic and photophysical properties of 1,1'-binaphthyl derivatives make them promising candidates for incorporation into optoelectronic materials. nih.gov Research has explored their use in developing materials with applications in photonic devices and biological sensors. nih.govnih.gov For instance, the incorporation of axially chiral binaphthyl fluorophores into pyridinium-based macrocycles has led to the synthesis of highly charged enantiopure cyclophanes. nih.gov These materials exhibit aggregation-induced emission (AIE), a phenomenon where fluorescence is enhanced in the aggregated state. nih.gov This property, combined with their circularly polarized luminescence (CPL) in both solution and aggregated states, highlights their potential for use in advanced optical and electronic applications. nih.gov
Development of Binaphthyl-Based Macromolecules and Polymers
The rigid and chiral nature of the binaphthyl unit has been exploited in the design and synthesis of novel macromolecules and polymers with unique properties and functionalities.
Synthesis of Optically Active Polymers from Axially Chiral Monomers
The synthesis of optically active polymers from axially chiral binaphthyl monomers has been a significant area of focus. One approach involves the molten transesterification of binaphthyl-containing monomers, such as 2,2'-bis(2-hydroxyethoxy)-1,1'-binaphthalene (BHEBN), with other monomers like diphenyl carbonate (DPC) and 9,9'-bis[6-(2-hydroxyethoxy)naphthyl]fluorene (BNEF). dntb.gov.ua This method allows for the preparation of co-polycarbonates with varying molar ratios of the constituent monomers. dntb.gov.ua For example, a copolymer with a 6:4 molar ratio of BHEBN to BNEF has been shown to possess a number average molecular weight (Mn) of 23,000 and a weight average molecular weight (Mw) of 40,700. dntb.gov.ua
Influence of Binaphthyl Units on Polymer Properties
The incorporation of binaphthyl units into polymer backbones significantly influences their thermal and optical properties. For instance, co-polycarbonates containing the BHEBN monomer exhibit a high glass transition temperature (Tg) of 147.6°C and an initial thermal decomposition temperature (Td,5%) of 338.9°C, indicating good thermal stability. dntb.gov.ua Furthermore, these polymers demonstrate a high refractive index of 1.6753 and a light transmittance of 86.23%, making them suitable for optical applications. dntb.gov.ua The rigid structure of the binaphthyl unit contributes to the rigidity and thermal resistance of the resulting polymers.
Supramolecular Self-Assembly and Chiral Aggregates
The non-covalent interactions of 1,1'-binaphthyl derivatives drive their self-assembly into well-defined supramolecular structures, including chiral aggregates and gels.
Formation of Chiral Gels through Non-Covalent Interactions
Dendron rod-coil molecules, which can incorporate binaphthyl units, have been shown to self-assemble into chiral gels in organic solvents like dichloromethane (B109758) at low concentrations. nih.gov This gelation is driven by non-covalent interactions, leading to the formation of high-aspect-ratio supramolecular ribbons. nih.gov The process of self-assembly into these one-dimensional nanostructures is a key principle in creating functional materials from small molecules. nih.gov
Aggregation-Induced Polarization (AIP) Phenomena
A recently discovered phenomenon known as aggregation-induced polarization (AIP) has been observed in derivatives of 1,1'-binaphthyls. rsc.orgnih.gov AIP is characterized by the amplification and adjustment of optical rotation in co-solvent systems that induce molecular aggregation. tdl.orgrsc.org This effect serves as a new analytical tool to study molecular aggregation, complementing the well-known aggregation-induced emission (AIE). tdl.orgrsc.org
In a study of 8,8'-disubstituted binaphthyl ligands, the formation of chiral aggregates was confirmed using AIP technology as the fraction of a polar solvent in a nonpolar/polar solvent system was increased. rsc.org For example, with a specific ligand, the optical rotation value changed from -68.5° to -67.5° as the water fraction increased from 40% to 50%, and then decreased to -71° at a 50% water fraction, indicating the formation of chiral aggregates. rsc.org This phenomenon has been observed in various binaphthyl derivatives, including those of BINOL and BINAP, and is being explored for its potential in asymmetric synthesis and catalysis. rsc.orgtdl.org
| Property | Value |
| Number Average Molecular Weight (Mn) | 23,000 |
| Weight Average Molecular Weight (Mw) | 40,700 |
| Polydispersity Index (PDI) | 1.77 |
| Glass Transition Temperature (Tg) | 147.6°C |
| Initial Thermal Decomposition Temperature (Td,5%) | 338.9°C |
| Refractive Index | 1.6753 |
| Abbe Number | 18.7 |
| Light Transmittance | 86.23% |
| Table of properties for a co-polycarbonate containing a 6:4 molar ratio of BHEBN and BNEF. dntb.gov.ua |
Molecular Recognition and Host-Guest Chemistry
The fundamental principle of molecular recognition lies in the specific binding between a host and a guest molecule, driven by a variety of non-covalent interactions such as hydrogen bonding, van der Waals forces, and electrostatic interactions. nih.gov The rigid and chiral scaffold of 1,1'-binaphthyl derivatives makes them excellent candidates for creating hosts with well-defined cavities for selective guest binding. nih.gov
The substitution at the 8,8'-positions of the 1,1'-binaphthyl core is particularly crucial as these peri-positioned groups can significantly influence the topology and create a distinct chiral microenvironment. nih.gov In the case of 1,1'-Binaphthalene (B165201), 8,8'-dimethyl-, the methyl groups, while not providing strong, direct binding sites like hydrogen bond donors, play a critical role in defining the steric environment of the molecule. This steric hindrance can enforce a specific conformation that is pre-organized for selective guest binding.
Research on closely related 8,8'-disubstituted binaphthyl ligands has demonstrated the creation of unique chiral microenvironments. nih.govrsc.org For instance, the synthesis of C2 symmetric 8,8'-disubstituted binaphthyl ligands has been shown to result in specific spatial arrangements that are effective for creating a chiral environment, which is a prerequisite for enantioselective recognition. rsc.org While direct host-guest studies on 1,1'-Binaphthalene, 8,8'-dimethyl- are not extensively documented, the principles derived from its analogues suggest its potential as a component in larger supramolecular assemblies. The methyl groups can act as steric barriers, influencing the orientation of a guest molecule within a more complex host structure that incorporates the 8,8'-dimethyl-1,1'-binaphthyl unit.
The table below summarizes the chiral recognition capabilities of various binaphthyl derivatives, highlighting the importance of the binaphthyl scaffold in differentiating between enantiomers.
| Binaphthyl Derivative | Guest Molecule | Key Observation |
| Binaphthyl-based imidazolium (B1220033) chemosensors | Tryptophan (Trp) | The cleft-like receptor showed superior binding affinity and selectivity for L-Trp, with a macrocyclic version displaying significant enantiodiscrimination for tryptophan enantiomers. researchgate.net |
| 2,2′-diamino-1,1′-binaphthyl linked porphyrin dimers | Chiral diamines | The stereostructure of the chiral diamine guests determined the circular dichroism signs of the 1:1 complexes, indicating sensitive chiral recognition. nih.gov |
| Binaphthyl derivatives (BNA and BNP) | L-Undecyl leucine (B10760876) surfactants | The use of lysine (B10760008) as a counterion significantly improved the enantiomeric resolution in capillary electrophoresis, highlighting the role of the surrounding medium in chiral recognition. tdl.org |
Table 1: Chiral Recognition by Binaphthyl Derivatives
Applications in Ion Recognition and Sensing
The development of chemosensors for the selective detection of ions is a significant area of research in analytical chemistry and environmental monitoring. The 1,1'-binaphthyl framework has been successfully employed in the design of fluorescent and colorimetric sensors for various ions. The inherent chirality and the ability to introduce specific binding moieties make these compounds highly suitable for creating selective ionophores.
For example, binaphthyl-based chiral macrocyclic hosts have been synthesized and have shown selective recognition for iodide anions over other anions. ewha.ac.kr This recognition is driven by neutral aryl C–H···anion interactions, where the binaphthyl unit provides the necessary aromatic C-H groups. ewha.ac.kr The recognition process was observable by the naked eye, with a color change from colorless to light orange, demonstrating the potential for colorimetric sensing. ewha.ac.kr
Furthermore, binaphthyl derivatives incorporating imidazolium or urea (B33335) groups have been investigated as fluorescent chemosensors for chiral anion recognition. ewha.ac.kr These studies underscore the versatility of the binaphthyl scaffold in the design of sophisticated ion sensors.
The table below presents findings on ion recognition using binaphthyl-based hosts, illustrating the potential of this class of compounds in sensing applications.
| Host Compound | Target Ion | Method of Detection | Key Finding |
| Binaphthyl-based chiral macrocyclic hosts | Iodide (I⁻) | UV-vis, HRMS, ¹H NMR spectroscopy, visual observation | Selective recognition of iodide over other anions (AcO⁻, NO₃⁻, ClO₄⁻, etc.) through neutral C–H···anion interactions. ewha.ac.kr |
| Binaphthyl derivatives with imidazolium or bisurea groups | Chiral anions (e.g., (S)-2-phenylbutylate) | Fluorescence spectroscopy, Isothermal titration calorimetry | The receptors displayed selectivity for the (S)-enantiomer of the chiral anion. ewha.ac.kr |
Table 2: Ion Recognition and Sensing by Binaphthyl-Based Hosts
Future Research Directions and Emerging Trends
Innovations in Green and Sustainable Synthetic Methodologies
A significant trend in chemical synthesis is the development of environmentally benign processes, and the synthesis of binaphthyl compounds is no exception. accscience.comresearchgate.net Traditional methods for creating biaryl compounds, while effective, often rely on harsh conditions, stoichiometric reagents, and precious metals, leading to significant waste and cost. europa.eunumberanalytics.com Future research is intensely focused on overcoming these limitations.
Key innovations center on the use of green solvents, particularly water, which minimizes the environmental impact of organic solvents. nih.govnih.gov Researchers are developing novel nanocatalyst systems, such as Lanthanum Phosphate-Palladium (LaPO4·Pd) and Lanthanum Fluoride-Palladium (LaF3·Pd), that demonstrate high efficiency for Suzuki-Miyaura coupling reactions in aqueous media. nih.govnih.gov These catalysts are often recyclable and can be reused for multiple consecutive runs without a significant drop in catalytic efficiency, a crucial aspect of sustainable chemistry. nih.govnih.gov
Another emerging frontier is the development of metal-free synthesis pathways. europa.eu One such method involves the reaction of aryl sulfonamides with benzyne, which rearranges to form a carbon-carbon bond between two benzene (B151609) rings, ejecting sulfur dioxide in the process. europa.eu This approach is particularly effective for sterically hindered substrates, a common challenge in biaryl synthesis, and completely avoids the use of precious metal catalysts. europa.eu These strategies represent a paradigm shift towards more economical and sustainable production of biaryl scaffolds.
Catalyst Design for Enhanced Efficiency and Selectivity
The design of highly efficient and selective catalysts remains a cornerstone of research for the synthesis of 1,1'-binaphthyl derivatives. While palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling are workhorses in this field, future efforts are directed at improving their performance and exploring more cost-effective alternatives. numberanalytics.com
Innovations in catalyst design include the development of advanced nanocatalysts that offer high surface area and unique reactivity. nih.govnih.gov The focus is on creating catalysts that not only provide high yields but are also robust and reusable, contributing to the sustainability of the process. nih.gov Beyond palladium, there is growing interest in using more abundant and less expensive transition metals like nickel and copper for cross-coupling reactions. numberanalytics.comresearchgate.net
For a compound like 1,1'-Binaphthalene (B165201), 8,8'-dimethyl-, the substitution at the 8 and 8' positions is critical. These peri-positioned functional groups can profoundly influence the topology of the molecule, creating a unique and constrained chiral microenvironment. nih.gov Future catalyst design will increasingly leverage this structural feature. Research into synthesizing novel 8,8'-disubstituted binaphthyls aims to create ligands where these groups play an active role in the catalytic cycle, enhancing enantioselectivity in asymmetric transformations. nih.govrsc.org The synthesis of new chiral phosphine (B1218219) ligands and their derivatives based on the 8,8'-disubstituted binaphthyl backbone is a testament to this trend, aiming to unlock new levels of precision in asymmetric catalysis. nih.govrsc.orgresearchgate.net
Table 1: Comparison of Modern Catalytic Systems for Biaryl Synthesis
| Catalyst System | Key Features | Typical Reaction Conditions | Advantage | Source(s) |
|---|---|---|---|---|
| LaF₃·Pd Nanocatalyst | Recyclable and reusable (up to 7 cycles) | Aqueous medium, K₂CO₃ base, 70 °C | Green and sustainable, good to excellent yields (up to 97%) | nih.gov |
| LaPO₄·Pd Nanocatalyst | Recyclable and reusable (up to 5 cycles) | Aqueous medium | Broad substrate scope, gram-scale synthesis feasible | nih.gov |
| Metal-Free (Aryl sulfonamide + Benzyne) | No precious metals required | - | Works well with sterically hindered substrates | europa.eu |
| Nickel-based Supramolecular Catalyst | Low-cost metal | Water as solvent, K₂CO₃ base | Easy handling, mild protocol, cost-effective | researchgate.net |
Exploration of Novel Reactivities and Transformation Pathways
While the synthesis of the binaphthyl core is well-established, future research is venturing into exploring novel reactivities and applications for its derivatives. The unique, sterically-defined environment created by substituents at the 8,8'-positions opens the door to new types of chemical transformations.
One emerging area is the development of ligands with unconventional electronic and photophysical properties. For instance, recent studies on 8,8'-disubstituted binaphthyl ligands have revealed phenomena such as aggregation-induced polarization (AIP). nih.govrsc.org This property, where chiral aggregates form as the polarity of the solvent system changes, suggests potential applications in modern asymmetric synthesis and catalysis that are driven by aggregation. nih.govresearchgate.net
Furthermore, the synthesis of axially chiral binaphthyls that are stable to atropisomerization, such as 2,2'-dimethyl-1,1'-binaphthalene-8,8'-diol, allows for their use as robust ligands in challenging catalytic reactions. acs.org The R-axis diastereomer of a related bisoxazoline derivative has been successfully used in the enantioselective cyclopropanation of styrene (B11656) with ethyl diazoacetate. acs.org This demonstrates a pathway for exploring the utility of 8,8'-disubstituted binaphthyls in a wider range of carbon-carbon bond-forming reactions beyond simple cross-coupling. Future work will likely expand this scope to other asymmetric transformations, leveraging the unique steric and electronic properties conferred by the 8,8'-dimethyl groups and their derivatives.
Interdisciplinary Research at the Interface of Theoretical and Experimental Chemistry
The synergy between computational chemistry and experimental synthesis is becoming increasingly vital in the study of complex molecules like 1,1'-binaphthalene derivatives. illinois.edu Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for understanding the fundamental properties that govern the behavior of these atropisomers. mpg.de
The interplay is not one-directional. Experimental findings, such as the successful synthesis of a novel ligand or the observation of an unexpected reactivity, provide crucial data for refining theoretical models. nih.gov For example, the characterization of a new 8,8'-disubstituted ligand by X-ray crystallography provides precise structural data that can be used as a starting point for high-level computational analysis of its catalytic potential. nih.govrsc.orgresearchgate.net This iterative cycle of theoretical prediction and experimental validation accelerates the discovery of new catalysts and materials with tailored properties.
Table 2: Calculated Rotational Barriers for 1,1'-Binaphthyl Derivatives
| Compound | Method | Calculated Rotational Barrier (kcal/mol) | Key Finding | Source(s) |
|---|---|---|---|---|
| 1,1'-Binaphthyl | PM3 | 23.1 | Matches experimental value, racemization preferably through the anti path. | acs.org |
| 1,1'-bi-2-naphthol (B31242) (BINOL) | - | 37.2 - 37.8 (Experimental) | -OH substitution significantly increases the racemization barrier compared to the parent compound. | acs.org |
| 2,2'-Dibromo-1,1'-binaphthyl | MNDO, AM1, PM3 | - | All methods predict racemization through the anti path. | acs.org |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
